molecular formula C9H7NOS B1296118 4-(2-Thiazolyl)phenol CAS No. 81015-49-8

4-(2-Thiazolyl)phenol

Cat. No. B1296118
CAS RN: 81015-49-8
M. Wt: 177.22 g/mol
InChI Key: PXNRJZLHXKIISI-UHFFFAOYSA-N
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Patent
US05977105

Procedure details

Prepared according to the method described in Example 36b) from 2-(4-methoxyphenyl)thiazole (1.7 g), dichloromethane (20 ml) and boron tribromide (1.0 M in dichloromethane, 17.8 ml) with stirring at -78° C. After work up the residue was triturated with ether to give the sub-title compound a pale yellow solid (1.2 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:11]=[CH:12][N:13]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:10][CH:11]=[CH:12][N:13]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC=CN1
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After work up the residue was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1SC=CN1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.